ethyl 1-(bromomethyl)cyclobutane-1-carboxylate
Description
Significance of Cyclobutane (B1203170) Derivatives in Contemporary Organic Synthesis
Cyclobutane derivatives are increasingly vital in modern organic synthesis due to their unique structural and chemical properties. nih.gov The four-membered ring is not merely a passive scaffold; its puckered three-dimensional structure and inherent strain energy of approximately 26.3 kcal/mol can be strategically exploited. nih.gov In medicinal chemistry, the incorporation of a cyclobutane moiety is a recognized strategy for developing drug candidates with favorable properties. nih.gov
The rigid, non-planar nature of the cyclobutane ring allows it to act as a conformationally restricted scaffold. This can improve a molecule's binding affinity to a biological target by reducing the entropic penalty of binding. Furthermore, cyclobutanes are used to:
Improve metabolic stability: By replacing more susceptible groups.
Serve as aryl isosteres: Offering a three-dimensional, saturated alternative to flat aromatic rings.
Direct key pharmacophore groups: Orienting functional groups in a precise spatial arrangement to optimize interactions with enzymes or receptors. nih.gov
Act as versatile synthetic intermediates: The ring strain facilitates selective ring-opening, ring-expansion, or ring-contraction reactions, providing pathways to complex acyclic and cyclic systems that are otherwise difficult to synthesize. mdpi.comresearchgate.net
The utility of these derivatives is evident in the number of natural products and bioactive compounds that contain a cyclobutane core, as well as in marketed drugs like the anticancer agent Carboplatin. The development of efficient catalytic methods, including asymmetric syntheses, has made chiral cyclobutanes containing complex features like quaternary stereogenic centers more accessible, further expanding their application. rsc.org
| Application | Description | Example Effect |
|---|---|---|
| Conformational Restriction | The rigid ring structure limits the number of possible conformations a molecule can adopt. | Enhanced binding affinity to target proteins. |
| Metabolic Stability | Replacing metabolically vulnerable groups (e.g., double bonds) with a stable cyclobutane ring. | Increased drug half-life. |
| Aryl Ring Isostere | Used as a 3D, non-planar substitute for aromatic rings. | Improved solubility and spatial arrangement for target binding. |
| Synthetic Intermediate | Utilized in reactions that leverage ring strain to build more complex molecules. | Access to novel molecular skeletons via ring-opening or expansion. researchgate.net |
Overview of Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate: Structural Features and Synthetic Potential
This compound is a specialized derivative that combines several key functional groups onto a single cyclobutane ring. While extensive research dedicated solely to this specific molecule is not prominent in the literature, its structure allows for a detailed analysis of its chemical properties and significant synthetic potential based on well-established principles.
Structural Features: The molecule's central feature is a cyclobutane ring bearing a quaternary carbon at the 1-position. This carbon is substituted with both an ethyl carboxylate group and a bromomethyl group. This arrangement results in significant steric hindrance around the core of the molecule. The key reactive sites are the primary alkyl bromide (-CH₂Br), which is an excellent electrophile for nucleophilic substitution, and the ethyl ester, which can undergo hydrolysis, reduction, or transesterification. The underlying cyclobutane ring retains its characteristic ring strain, making it susceptible to cleavage under specific conditions. researchgate.net
Synthetic Potential: The synthesis of this compound can be logically proposed through a multi-step sequence starting from a common cyclobutane building block, diethyl cyclobutane-1,1-dicarboxylate. This precursor is readily synthesized via the alkylation of diethyl malonate with 1,3-dibromopropane (B121459). orgsyn.org
A plausible synthetic route would involve:
Selective Monoreduction: The starting diester, diethyl cyclobutane-1,1-dicarboxylate, would undergo a selective reduction of one ester group to a primary alcohol. This yields the intermediate, ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, a known compound. nih.gov
Bromination: The resulting primary alcohol can then be converted to the target primary bromide using standard brominating agents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).
Once synthesized, this compound becomes a versatile intermediate. The primary bromide is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., azides, cyanides, thiolates, amines), allowing for the straightforward introduction of diverse functional groups. This makes it a valuable building block for creating a library of 1,1-disubstituted cyclobutane derivatives for applications in medicinal chemistry and materials science. Furthermore, the inherent strain of the cyclobutane ring could be exploited in rearrangement or ring-expansion reactions, potentially leading to the formation of cyclopentane (B165970) or other more complex carbocyclic systems. researchgate.net
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Synthetic Role |
|---|---|---|---|
| Diethyl cyclobutane-1,1-dicarboxylate | C₁₀H₁₆O₄ | 200.23 | Starting material for creating the 1,1-disubstituted cyclobutane core. nih.gov |
| Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | C₈H₁₄O₃ | 158.19 | Direct precursor to the target compound via bromination of the hydroxyl group. nih.gov |
Research Objectives and Scope of Academic Inquiry
The academic inquiry into compounds like this compound is driven by several key research objectives within synthetic and medicinal chemistry. The primary goal is to leverage such molecules as versatile building blocks for constructing more elaborate and functionally complex chemical entities.
The scope of research in this area typically includes:
Development of Novel Synthetic Methodologies: Investigating efficient and stereoselective methods to synthesize highly functionalized cyclobutanes, particularly those with challenging quaternary centers. rsc.org
Application in Target-Oriented Synthesis: Using the building block to construct complex natural products or pharmaceutical targets that feature a spirocyclic or highly substituted cyclobutane core. nih.gov
Exploration of Chemical Space for Drug Discovery: Synthesizing libraries of analogues by displacing the bromide with various nucleophiles. These new compounds can then be screened for biological activity, utilizing the cyclobutane's rigid structure to probe interactions within protein binding sites. nih.gov
Investigation of Strain-Release Reactions: Studying the reactivity of the strained ring under thermal, photochemical, or catalytic conditions to induce novel ring-opening or rearrangement reactions, thereby accessing unique molecular scaffolds. researchgate.net
Structure
3D Structure
Properties
CAS No. |
1823369-78-3 |
|---|---|
Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.09 g/mol |
IUPAC Name |
ethyl 1-(bromomethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H13BrO2/c1-2-11-7(10)8(6-9)4-3-5-8/h2-6H2,1H3 |
InChI Key |
CSEMXWCKZJYMAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC1)CBr |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 1 Bromomethyl Cyclobutane 1 Carboxylate and Its Precursors
Strategies for Cyclobutane (B1203170) Ring Construction
The construction of the four-membered carbocyclic ring of cyclobutane is a cornerstone of the synthesis. Several powerful methods have been developed for this purpose, each with its own advantages and limitations.
[2+2] cycloaddition reactions are among the most powerful and widely employed methods for the synthesis of cyclobutane rings. acs.orgbaranlab.org These reactions involve the union of two doubly bonded systems to form a four-membered ring. They can be initiated either photochemically or thermally.
Photochemical [2+2] cycloadditions are particularly effective for creating strained four-membered rings and can be applied in both intermolecular and intramolecular contexts. libretexts.orgnih.gov One of the reacting partners typically needs to be a conjugated system to absorb light and enter an excited state. libretexts.org A classic example is the dimerization of alkenes. These reactions often proceed via a 1,4-diradical intermediate after the initial photochemical excitation. baranlab.org The stereochemistry of the products can often be controlled by the reaction conditions and the nature of the substrates.
Thermal [2+2] cycloadditions are also utilized, particularly with activated systems like ketenes. libretexts.org The reaction of a ketene (B1206846) with an alkene is a concerted [2πs + 2πa] cycloaddition that proceeds with retention of stereochemistry of the alkene.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| Maleimide | Alkene | 370 nm irradiation | Cyclobutane adduct | High | nih.gov |
| Thymoquinone | Thymoquinone | Sunlight | Dimerized cyclobutane | Not specified | acs.org |
| Diolefin | - | Intramolecular photocycloaddition | Bicyclic cyclobutane | High | acs.org |
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, particularly 5- to 30-membered rings. acs.orgresearchgate.net This reaction, catalyzed by transition metal complexes (typically ruthenium-based), involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct like ethylene. researchgate.net
While highly effective for larger rings, the application of RCM for the synthesis of four-membered cyclobutene (B1205218) rings is less common. The formation of smaller rings is often thermodynamically less favorable due to increased ring strain. However, under specific conditions and with appropriate substrates, the formation of cyclobutenes via RCM has been achieved, which can then be hydrogenated to the corresponding cyclobutane.
Beyond cycloadditions and metathesis, other cyclization strategies are employed for the construction of cyclobutane rings. Intramolecular cyclization reactions, for instance, can be effective, although they are sometimes entropically disfavored. nih.gov
Radical cyclizations have also been utilized to form four-membered rings. nih.gov These reactions involve the formation of a radical species that then attacks an unsaturated bond within the same molecule to close the ring. The success of these reactions often depends on the geometry of the substrate and the stability of the radical intermediates. For example, the radical cyclization of certain olefinic precursors can lead to the formation of a cyclobutane ring. nih.gov
Another approach involves the ring-opening of bicyclo[1.1.0]butanes. These highly strained molecules can react with a variety of reagents to produce functionalized cyclobutanes.
Introduction and Functionalization of the Carboxylate Moiety
Once the cyclobutane ring is constructed, the introduction and subsequent modification of the carboxylate group are crucial steps in the synthesis of ethyl 1-(bromomethyl)cyclobutane-1-carboxylate.
The ethyl ester group in the target molecule is typically introduced through the esterification of the corresponding carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation. chemguide.co.ukmasterorganicchemistry.com This reaction involves heating the carboxylic acid (e.g., 1-methylcyclobutane-1-carboxylic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water that is formed during the reaction. masterorganicchemistry.com
Alternatively, esters can be prepared from carboxylic acids using other reagents, such as acyl chlorides or acid anhydrides, which react with alcohols to form esters. chemguide.co.uk
While the primary focus of this article is on the synthesis of the title compound, it is worth noting the broader context of functionalizing cyclobutane rings. The selective functionalization of C-H bonds is a rapidly developing area of organic synthesis. In the context of cyclobutanecarboxylic acids, palladium-catalyzed C-H activation has been shown to enable the arylation of the cyclobutane ring. nih.gov This approach often utilizes a directing group, which can be the carboxylic acid itself, to guide the catalyst to a specific C-H bond. While this is not directly applicable to the synthesis of this compound from an unsubstituted cyclobutane precursor, it highlights the potential for late-stage functionalization of the cyclobutane core. For instance, the γ-C–H arylation of cycloalkane carboxylic acids has been achieved, demonstrating the possibility of functionalizing the ring at a position remote from the carboxyl group. nih.gov
Formation and Manipulation of the Bromomethyl Group
The introduction of the bromomethyl group is a critical step in the synthesis of this compound. This can be achieved through direct bromination of a precursor alcohol, decarboxylative methods, or as part of a more extended synthetic sequence.
The most direct precursor to this compound is ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. The conversion of the primary alcohol (hydroxymethyl group) to a bromomethyl group is a common transformation in organic synthesis. Several reagents are effective for this purpose, typically operating via an SN2 mechanism, which involves the conversion of the hydroxyl group into a better leaving group. libretexts.org
Common reagents for the bromination of primary alcohols include phosphorus tribromide (PBr₃) and the Appel reaction conditions, which utilize triphenylphosphine (B44618) (PPh₃) in combination with a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). commonorganicchemistry.com Thionyl bromide (SOBr₂) is also effective but is generally more reactive and less commonly used than its chloride counterpart. libretexts.orgcommonorganicchemistry.com
Table 1: Comparison of Selective Bromination Reagents for Primary Alcohols
| Reagent System | Description | Mechanism Type | Key Features |
|---|---|---|---|
| Phosphorus Tribromide (PBr₃) | A common and effective reagent for converting 1° and 2° alcohols to alkyl bromides. commonorganicchemistry.com | SN2 | Results in inversion of stereochemistry at a chiral center. commonorganicchemistry.com |
| Appel Reaction (PPh₃ + CBr₄) | A mild method that converts alcohols to alkyl bromides. Other bromine sources like Br₂ or NBS can also be used. commonorganicchemistry.com | SN2 | Proceeds with inversion of stereochemistry. The byproducts are triphenylphosphine oxide and bromoform. commonorganicchemistry.com |
| Thionyl Bromide (SOBr₂) | A highly reactive reagent for forming alkyl bromides from alcohols. commonorganicchemistry.com | SN2 | Cannot be used with pyridine, as it forms unreactive salts. commonorganicchemistry.com |
| Sodium/Potassium Bromide + H₂SO₄ | This mixture generates hydrogen bromide (HBr) in situ, which then reacts with the alcohol. chemguide.co.uk | SN1 or SN2 | The mixture is typically heated to distill the resulting bromoalkane. chemguide.co.uk |
Decarboxylative halogenation, also known as halodecarboxylation, is a method for synthesizing organic halides from carboxylic acids by cleaving a carbon-carbon bond and releasing carbon dioxide. acs.orgnih.gov The classic Hunsdiecker reaction involves the treatment of a silver salt of a carboxylic acid with a halogen, such as bromine, to produce an alkyl halide that is one carbon shorter than the starting acid. byjus.comwikipedia.orgorganic-chemistry.org
This reaction is believed to proceed through a radical chain mechanism. wikipedia.orgorganic-chemistry.org The silver carboxylate reacts with bromine to form a reactive acyl hypobromite (B1234621) intermediate, which then undergoes homolytic cleavage and subsequent decarboxylation to form an alkyl radical. This radical then abstracts a bromine atom to yield the final product. wikipedia.org
For a system related to the target compound, a suitable precursor would be a derivative of 1,1-cyclobutanedicarboxylic acid. A modified Hunsdiecker reaction, developed by Cristol and Firth, uses red mercuric oxide in the presence of the carboxylic acid and bromine in a solvent like carbon tetrachloride. orgsyn.org This one-step method avoids the need to pre-form the silver salt and has been successfully applied to the synthesis of cyclobutyl halides, such as 1-bromo-3-chlorocyclobutane (B1620077) from 3-chlorocyclobutanecarboxylic acid. byjus.comorgsyn.org
Table 2: Hunsdiecker and Related Decarboxylative Bromination Reactions
| Reaction Name | Typical Substrate | Reagents | Key Characteristics |
|---|---|---|---|
| Classic Hunsdiecker Reaction | Silver salt of a carboxylic acid | Br₂ in CCl₄ | Two-step process (salt formation, then reaction). Sensitive to water. byjus.comorgsyn.org |
| Cristol-Firth Modification | Carboxylic acid | Red HgO, Br₂ in CCl₄ | One-step reaction. Less sensitive to water. Successfully used for alicyclic acids. orgsyn.org |
| Photocatalytic Methods | Aliphatic carboxylic acids | Iron salts, visible light | A modern, catalytic approach that avoids stoichiometric heavy metals and operates under mild conditions. rsc.org |
The bromomethyl group can also be introduced as part of a longer synthetic sequence. One common strategy involves the synthesis of a suitable cyclobutane precursor followed by functional group manipulation. For instance, the synthesis of bromomethylcyclobutane has been reported via a two-step process starting from cyclobutylmethanol. In the first step, cyclobutylmethanol is reacted with tosyl chloride to form a tosylate, which is a good leaving group. The subsequent reaction of the tosylate with a bromide salt, such as lithium bromide, yields the desired bromomethylcyclobutane. google.com
Another foundational approach begins with the construction of the cyclobutane ring itself. Diethyl 1,1-cyclobutanedicarboxylate can be synthesized via the reaction of diethyl malonate with 1,3-dibromopropane (B121459) in the presence of a base like sodium ethoxide. orgsyn.org From this intermediate, a multi-step sequence could involve:
Selective hydrolysis of one ester group.
Reduction of the resulting carboxylic acid to a primary alcohol.
Bromination of the alcohol using one of the methods described in section 2.3.1.
Such multi-step syntheses offer flexibility in introducing various functional groups and building molecular complexity. youtube.compearson.com
Stereochemical Control in the Synthesis of Substituted Cyclobutanes
While this compound is an achiral molecule, the synthesis of its substituted or chiral derivatives is of significant interest in medicinal chemistry, where the three-dimensional structure of a molecule is critical. rsc.org Accessing di-substituted cyclobutanes with high diastereoselectivity and enantioselectivity has become an area of intense research. rsc.org
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In cyclobutane synthesis, this is crucial when creating multiple stereocenters. Modern methods have been developed to achieve high levels of diastereocontrol.
One such method is the Rh(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes, which proceeds through a C-C bond cleavage to form highly substituted cyclobutanes with excellent diastereoselectivity. acs.org Another powerful technique is the Michael addition onto cyclobutene derivatives. This approach has been used to synthesize N-heterocycle-substituted cyclobutanes and thio-substituted cyclobutanes with high diastereomeric ratios (dr >95:5). nih.govrsc.orgresearchgate.net Furthermore, visible-light-induced [2+2] cycloadditions of enones, catalyzed by ruthenium complexes, can produce cyclobutane products with excellent diastereoselectivity.
Table 3: Examples of Diastereoselective Cyclobutane Syntheses
| Methodology | Catalyst/Reagent | Substrates | Outcome |
|---|---|---|---|
| Rh-Catalyzed C-C Cleavage | Rh(III) complex | 2-Aryl quinazolinones and alkylidenecyclopropanes | Highly substituted cyclobutanes with high diastereoselectivity. acs.org |
| Michael Addition | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Cyclobutenes and N-heterocycles or thiols | Various substituted cyclobutane esters and amides with dr >95:5. nih.govrsc.org |
| [2+2] Photocycloaddition | Ru(bipy)₃Cl₂ (Visible Light Photocatalyst) | Aryl enones | Unsymmetrical tri- and tetrasubstituted cyclobutanes with excellent diastereoselectivity. |
| Copper-Catalyzed [2+2] Cyclization | Copper(II) complex | Arylmethylidene-malonates and styrenes | Diaryl-substituted cyclobutanes with dr up to >95/5. sioc.ac.cn |
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or auxiliaries. The development of enantioselective methods for synthesizing chiral cyclobutanes is a key area of modern organic chemistry. chemistryviews.orgrsc.org
Several strategies have proven effective:
Asymmetric [2+2] Cycloadditions: Visible-light-induced asymmetric [2+2] cycloadditions of alkenes can produce chiral cyclobutanes. chemistryviews.org Copper-catalyzed enantioselective [2+2] cyclizations have also been developed, employing a chiral bisoxazoline (BOX) ligand to yield optically active diaryl-substituted cyclobutanes with up to 94% enantiomeric excess (ee). sioc.ac.cn
Catalytic Asymmetric Conjugate Additions: The rhodium-catalyzed asymmetric arylation of cyclobutene-1-carboxylate esters using chiral diene ligands provides an efficient route to chiral cyclobutanes with high diastereo- and enantioselectivity. rsc.org Similarly, the sulfa-Michael addition of thiols to cyclobutenes can be rendered enantioselective by using a chiral cinchona-based squaramide organocatalyst, achieving enantiomeric ratios (er) up to 99.7:0.3. rsc.orgrsc.org
Asymmetric Hydroboration: A rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes provides access to chiral fluorinated α-boryl cyclobutanes with excellent enantioselectivity. These intermediates are versatile building blocks for a diverse range of enantioenriched fluorinated cyclobutane derivatives. nih.gov
Table 4: Summary of Enantioselective Methodologies for Chiral Cyclobutanes
| Methodology | Catalyst System | Key Feature | Reported Selectivity |
|---|---|---|---|
| Asymmetric [2+2] Cyclization | Cu(II) / Chiral Bisoxazoline (BOX) Ligand | Direct construction of chiral diaryl-substituted cyclobutanes. sioc.ac.cn | Up to 94% ee. sioc.ac.cn |
| Asymmetric 1,4-Addition (Arylation) | Rhodium / Chiral Diene Ligand | Functionalization of prochiral cyclobutene esters. rsc.org | High enantioselectivity. rsc.org |
| Asymmetric Michael Addition | Chiral Cinchona Squaramide Organocatalyst | Metal-free synthesis of thio-substituted cyclobutanes. rsc.orgrsc.org | Up to 99.7:0.3 er. rsc.orgrsc.org |
| Asymmetric Hydroboration | Rhodium / Chiral Ligand | Synthesis of versatile chiral fluorinated boryl cyclobutanes. nih.gov | Excellent enantioselectivity. nih.gov |
| Asymmetric [2+2] Photocycloaddition | Iridium Photosensitizer / Chiral Ligand | Cascade reaction involving allylic etherification and cycloaddition. chemistryviews.org | Excellent enantioselectivities. chemistryviews.org |
Comparative Analysis of Synthetic Routes to this compound
Assessment of Efficiency and Selectivity
Route 1 (from Diethyl 1,1-cyclobutanedicarboxylate):
Selectivity: The primary selectivity challenge lies in the mono-reduction of the diester. Over-reduction to the diol is a significant competing reaction. The bromination of the primary alcohol is generally a highly selective transformation with minimal side reactions.
Route 2 (from Ethyl 1-cyanocyclobutanecarboxylate):
Selectivity: The initial cyclization is generally selective. The subsequent transformations, particularly the conversion of the amine to the alcohol via diazotization, can be prone to side reactions and rearrangements, which could affect the selectivity and purity of the intermediate products.
Practical Considerations for Laboratory-Scale Synthesis
Route 1:
Starting Materials: Diethyl malonate and 1,3-dihalopropanes are readily available and relatively inexpensive.
Reagents: Sodium ethoxide is a common and accessible base. The reducing agents for the selective reduction (e.g., NaBH₄, LiBH₄) are standard laboratory reagents. Brominating agents like PBr₃ and the components of the Appel reaction are also common.
Procedures: The initial cyclization is a standard procedure in organic synthesis. The main challenge is the optimization and monitoring of the selective reduction step, which may require careful control of stoichiometry, temperature, and reaction time. Purification of the intermediate mono-alcohol from the starting diester and the diol by-product might require careful chromatography.
Route 2:
Starting Materials: Ethyl cyanoacetate (B8463686) and 1,3-dihalopropanes are also readily available.
Reagents: The reagents for the initial cyclization are standard. The subsequent transformations require a wider range of reagents, including strong reducing agents like LiAlH₄ and reagents for diazotization (e.g., sodium nitrite (B80452) and a strong acid), which require careful handling.
| Feature | Route 1 (from Diethyl 1,1-cyclobutanedicarboxylate) | Route 2 (from Ethyl 1-cyanocyclobutanecarboxylate) |
| Overall Efficiency | Potentially higher, but highly dependent on the unoptimized selective reduction step. | Likely lower due to the multi-step conversion of the cyano group. |
| Selectivity | Key challenge is the selective mono-reduction of the diester. | Potential for side reactions during the conversion of the cyano group. |
| Practicality | Fewer steps, but requires careful optimization of the reduction. | More steps, increasing time, labor, and purification efforts. |
| Starting Materials | Readily available and inexpensive. | Readily available and inexpensive. |
Reactivity and Chemical Transformations of Ethyl 1 Bromomethyl Cyclobutane 1 Carboxylate
Nucleophilic Substitution Reactions Involving the Bromomethyl Group
The bromomethyl moiety is the primary site for nucleophilic attack. However, the substitution pattern of the molecule—a primary halide attached to a quaternary carbon—imposes significant steric constraints that profoundly influence the reaction mechanisms and rates.
The carbon-bromine bond in ethyl 1-(bromomethyl)cyclobutane-1-carboxylate is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by nucleophiles. Bromide is an excellent leaving group because the bromide ion (Br⁻) is a weak base and is stable in solution. orgchemboulder.com Consequently, the C-Br bond can be cleaved heterolyticals in substitution reactions.
Two primary mechanisms are possible for nucleophilic substitution: the concerted, one-step Sₙ2 mechanism and the stepwise Sₙ1 mechanism involving a carbocation intermediate. orgchemboulder.com For this compound, both pathways are significantly hindered.
Sₙ2 Mechanism: This pathway requires the nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group. orgchemboulder.commsu.edu In this molecule, the quaternary carbon of the cyclobutane (B1203170) ring, along with the ethyl carboxylate group, creates substantial steric hindrance that shields the electrophilic carbon from the approaching nucleophile. This structure is analogous to a neopentyl halide. Neopentyl halides are notoriously unreactive in Sₙ2 reactions due to this steric congestion. msu.eduyoutube.com For instance, the Sₙ2 reaction rate of neopentyl bromide is dramatically slower than that of less hindered primary alkyl bromides. youtube.com
Sₙ1 Mechanism: This pathway is also disfavored because it would require the formation of a primary carbocation upon the departure of the bromide leaving group. youtube.comquora.com Primary carbocations are highly unstable and their formation represents a significant energy barrier, making the Sₙ1 pathway extremely slow under normal conditions. youtube.com
Therefore, while bromine is an excellent leaving group, the unique sterics of the neopentyl-like structure of this compound make it exceptionally resistant to both Sₙ1 and Sₙ2 reactions, leading to very slow reaction rates. msu.eduyoutube.com
| Alkyl Halide Type | Relative Sₙ1 Rate | Relative Sₙ2 Rate | Example |
|---|---|---|---|
| Methyl | Slow | Very Fast | Methyl Bromide |
| Primary (1°) | Very Slow | Fast | Ethyl Bromide |
| Secondary (2°) | Moderate | Slow | Isopropyl Bromide |
| Tertiary (3°) | Fast | Very Slow / No Reaction | tert-Butyl Bromide |
| Neopentyl (1°, hindered) | Extremely Slow (Rearrangement likely) | Extremely Slow | This compound |
Despite the low reactivity, forcing conditions (e.g., high temperature, use of highly reactive nucleophiles) can achieve nucleophilic substitution, allowing for the introduction of the substituted cyclobutylmethyl moiety into various molecular scaffolds. youtube.com The bromide can be displaced by a range of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.
Potential transformations include:
Reaction with Amines: Forms the corresponding substituted amines.
Reaction with Hydroxides or Alkoxides: Yields alcohols or ethers.
Reaction with Cyanide: Creates nitriles, which are versatile intermediates for synthesizing carboxylic acids or amines.
Reaction with Thiolates: Produces thioethers.
Reaction with Carbanions (e.g., from malonic esters): Allows for the formation of new carbon-carbon bonds, extending the carbon skeleton.
These reactions provide a pathway to a variety of 1-ethoxycarbonyl-1-substituted-methyl-cyclobutane derivatives, which can serve as building blocks in more complex syntheses.
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol (-CH₂OH) |
| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | Ether (-CH₂OCH₃) |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) |
| Azide (B81097) | Sodium Azide (NaN₃) | Azide (-CH₂N₃) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-CH₂SPh) |
| Malonate Enolate | Diethyl Malonate + Base | Diester (-CH₂CH(CO₂Et)₂) |
Ring Expansion and Rearrangement Processes
The significant ring strain of the cyclobutane core (approximately 26 kcal/mol) is a powerful thermodynamic driving force for rearrangements that lead to larger, more stable ring systems, such as cyclopentane (B165970). masterorganicchemistry.comchemistrysteps.com These processes are often triggered by the formation of a carbocation adjacent to the ring.
Should conditions be forced to promote an Sₙ1-type reaction (e.g., heating in a polar, non-nucleophilic solvent), the departure of the bromide ion would generate a highly unstable primary carbocation. youtube.com This intermediate is poised to undergo a rapid and irreversible rearrangement. youtube.comquora.com The mechanism involves a 1,2-alkyl shift, where one of the carbon-carbon bonds of the cyclobutane ring migrates to the adjacent carbocationic center. masterorganicchemistry.comyoutube.com
This process, a type of Wagner-Meerwein rearrangement, accomplishes two things simultaneously:
It expands the strained four-membered ring into a more stable five-membered ring. chemistrysteps.com
It converts an unstable primary carbocation into a more stable tertiary carbocation. chemistrysteps.commasterorganicchemistry.com
The resulting cyclopentyl carbocation is then captured by a nucleophile (e.g., solvent) to yield the final, rearranged product. chemistrysteps.com A similar skeletal rearrangement has been observed in the reaction of 1-(bromomethyl)cyclobutanol, which rearranges to furnish a cyclopentanone, providing strong precedent for this pathway. ugent.be
Transition metals are known to facilitate the rearrangement of strained ring systems. Rhodium catalysts, for example, have been shown to promote the ring expansion of cyclobutenones to cyclopentenones via cleavage of a C-C bond. nih.gov Nickel-catalyzed reactions can also be used for the C-C bond activation of cyclobutanones. unibo.it Although not demonstrated specifically for this compound, it is plausible that similar metal-promoted pathways could induce ring expansion or other rearrangements by interacting with the C-Br bond or the strained C-C bonds of the ring.
Furthermore, electrochemical methods have been developed for the ring expansion of cyclobutanol (B46151) derivatives. These reactions proceed through the generation of radical intermediates, which can trigger skeletal rearrangements. unibo.it Such electrochemically induced processes could represent an alternative strategy for promoting the transformation of this compound into cyclopentane structures under mild conditions.
Carbon-Carbon Bond Activation and Cleavage Reactions
The activation and cleavage of carbon-carbon single bonds, which are typically inert, is a significant challenge in organic synthesis. wikipedia.org However, the inherent strain energy of the cyclobutane ring makes its C-C bonds susceptible to cleavage, providing a thermodynamic driving force for such reactions. nih.govresearchgate.net
Transition metal catalysis is a common strategy for achieving C-C bond activation in cyclobutane derivatives. nih.gov Metals such as rhodium, palladium, or nickel can insert into one of the ring's C-C bonds via oxidative addition. nih.govunibo.itwikipedia.org This process forms a metallacyclopentane intermediate, which can then undergo various transformations, effectively using the cyclobutane as a synthetic linchpin to construct more complex molecules. For example, Ni-catalyzed C-C bond activation of 3-arylcyclobutanones followed by trapping with carbon dioxide has been documented as a route to 3-indanone-1-acetic acids. unibo.it While the ester and bromomethyl groups on this compound would influence the specific course of such reactions, the underlying principle of strain-release-driven C-C bond activation remains a key aspect of its potential reactivity.
Functional Group Interconversions of the Ester Moiety
The ethyl ester group in this compound is a versatile handle for various chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids and alcohols.
Ester hydrolysis is a fundamental reaction that converts an ester into its corresponding carboxylic acid and alcohol. wikipedia.org This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically carried out by heating the ester with an excess of water and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). wikipedia.orgchemguide.co.uk The equilibrium is driven toward the products by using a large excess of water. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification) : This method is generally preferred as the reaction is irreversible. chemguide.co.ukmasterorganicchemistry.com The ester is heated with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide. wikipedia.org The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon. masterorganicchemistry.com The initial products are the alcohol (ethanol) and the carboxylate salt (sodium or potassium 1-(bromomethyl)cyclobutane-1-carboxylate). A subsequent acidification step is required to protonate the carboxylate and yield the final carboxylic acid product, 1-(bromomethyl)cyclobutane-1-carboxylic acid. However, for sterically hindered esters, this hydrolysis can be challenging. researchgate.net
The ester functionality can be reduced to a primary alcohol. This transformation is crucial for synthesizing derivatives like (1-(bromomethyl)cyclobutyl)methanol.
Powerful reducing agents are required for this conversion, as milder ones like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. orgoreview.com
Lithium Aluminum Hydride (LiAlH₄) : This is the most common and potent reagent for ester reduction. commonorganicchemistry.comharvard.edu The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup. The mechanism involves the nucleophilic attack of two equivalents of hydride (H⁻) from LiAlH₄. The first attack leads to an aldehyde intermediate which is immediately reduced further by a second hydride to form the primary alcohol, (1-(bromomethyl)cyclobutyl)methanol, after protonation. libretexts.org
Other Reagents : Lithium borohydride (LiBH₄) is a milder alternative that can selectively reduce esters in the presence of other functional groups like carboxylic acids. harvard.edu Diisobutylaluminum hydride (DIBAL-H) can also be used, and under controlled, low-temperature conditions, it can sometimes stop the reduction at the intermediate aldehyde stage. orgoreview.comcommonorganicchemistry.com
| Reagent | Abbreviation | Reactivity | Typical Solvents | Product | Reference |
|---|---|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ / LAH | Very Strong | Diethyl ether, THF | Primary Alcohol | orgoreview.comcommonorganicchemistry.com |
| Sodium Borohydride | NaBH₄ | Weak (Generally unreactive with esters) | Methanol, Ethanol (B145695) | No reaction | orgoreview.com |
| Lithium Borohydride | LiBH₄ | Moderate | THF, Ether | Primary Alcohol | harvard.edu |
| Diisobutylaluminum Hydride | DIBAL-H | Strong | DCM, Toluene, Hexane | Primary Alcohol or Aldehyde | orgoreview.comcommonorganicchemistry.com |
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org For this compound, this would involve reacting it with a different alcohol (R'-OH) to produce a new ester, R'-O₂C-C₄H₆CH₂Br, and ethanol.
The reaction is an equilibrium process and can be catalyzed by either acids or bases. wikipedia.org
Acid Catalysis : Strong acids protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol. wikipedia.org
Base Catalysis : Strong bases, such as sodium methoxide or potassium hydroxide, deprotonate the alcohol, increasing its nucleophilicity. wikipedia.orgsci-hub.se
To drive the equilibrium towards the desired product, the alcohol reactant (R'-OH) is often used in large excess, or the ethanol by-product is removed from the reaction mixture as it forms, for example, by distillation. wikipedia.org Heterogeneous solid catalysts, such as Na₂Si₂O₅, have also been developed for transesterification under mild conditions. ntnu.no
Reactions Involving the Cyclobutane Ring System Itself
The chemical transformations of the cyclobutane ring itself, independent of the reactive bromomethyl and ester functionalities, are of significant interest for modifying the carbocyclic core and introducing further structural complexity. These reactions can be broadly categorized into selective functionalization of the C-H bonds of the ring and reactions that alter the saturation of the ring.
The functionalization of C(sp³)–H bonds in cyclobutanes is a powerful tool for the synthesis of complex molecules. nih.govacs.org In the case of this compound, the methylene (CH₂) groups of the cyclobutane ring are potential sites for such reactions. The presence of the ester group can influence the regioselectivity of these transformations, potentially acting as a directing group in metal-catalyzed C–H activation/functionalization reactions. acs.orgnih.gov
Modern synthetic methods often employ transition metal catalysis, such as rhodium or palladium, to achieve selective C–H functionalization. nih.govacs.org For instance, rhodium-catalyzed C–H insertion reactions with diazo compounds can introduce new functional groups at various positions on a cyclobutane ring. The choice of catalyst can be crucial in determining the site of functionalization. nih.gov While direct experimental data on this compound is not available, related studies on other substituted cyclobutanes demonstrate the feasibility of such transformations. For example, cyclobutanes bearing a single substituent can undergo catalyst-controlled C–H functionalization at either the C1 or C3 position to yield 1,1-disubstituted or 1,3-disubstituted products, respectively. nih.gov
The general conditions for such reactions often involve a rhodium(II) catalyst and a diazo reagent in an appropriate solvent. The specific outcomes, however, would be highly dependent on the substrate and the catalyst system employed. A hypothetical C-H functionalization of this compound is presented in the table below, illustrating the potential for selective modification of the cyclobutane core.
Table 1: Hypothetical Selective C-H Functionalization of the Cyclobutane Core
| Position of Functionalization | Reagents and Conditions (Illustrative) | Potential Product Structure |
| C-3 Position | Rh₂(OAc)₄, Ethyl phenyldiazoacetate, CH₂Cl₂ |
It is important to note that the presence of the quaternary center with two electron-withdrawing groups in the target molecule would likely influence the electronic properties and steric accessibility of the C-H bonds on the cyclobutane ring, thereby affecting the feasibility and outcome of such functionalization reactions.
Hydrogenation:
The saturated cyclobutane ring is generally stable to catalytic hydrogenation under conditions that would typically reduce double bonds or other functional groups. However, under more forcing conditions, particularly with certain transition metal catalysts, cyclobutanes can undergo hydrogenolysis, leading to ring-opening. This reactivity is driven by the release of the inherent ring strain (approximately 26 kcal/mol). The specific conditions required for the hydrogenolysis of the cyclobutane ring in this compound are not documented. It is plausible that reactions aimed at reducing the ester functionality or removing the bromine atom under harsh hydrogenolytic conditions could potentially lead to cleavage of the cyclobutane ring as a side reaction.
Oxidation:
The oxidation of the cyclobutane ring in this compound is also not well-documented. In general, saturated carbocycles are resistant to oxidation. However, the introduction of activating groups can facilitate oxidative transformations. For instance, the presence of hydroxyl groups on a cyclobutane ring can enable oxidative cleavage. Without such activation, direct oxidation of the methylene groups of the cyclobutane core would require potent oxidizing agents and would likely be unselective, leading to a mixture of products and potential degradation of the molecule. Specific and controlled oxidation of the cyclobutane ring in the title compound would likely necessitate prior functionalization to introduce a group that could direct or facilitate the oxidative process.
Spectroscopic Data for this compound Not Publicly Available
Following an extensive search of scientific databases and chemical literature, specific experimental spectroscopic and structural characterization data for the compound This compound could not be located. The information required to fulfill the detailed article outline is not present in publicly accessible research findings.
A significant point of clarification is the distinction between the requested compound and its structural isomer, ethyl 1-bromocyclobutane-1-carboxylate (CAS Number: 35120-18-4). The majority of available spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is for this isomer, where the bromine atom is bonded directly to the cyclobutane ring.
Structural Differences:
Requested Compound: this compound
Structure: A -CH₂Br (bromomethyl) group is attached to the C1 position of the cyclobutane ring, which also holds the ethyl carboxylate group.
Molecular Formula: C₈H₁₃BrO₂
Commonly Documented Isomer: ethyl 1-bromocyclobutane-1-carboxylate
Structure: A bromine atom (-Br) is attached directly to the C1 position of the cyclobutane ring.
Molecular Formula: C₇H₁₁BrO₂
Due to these structural and molecular formula differences, the spectroscopic data (such as chemical shifts in NMR and fragmentation patterns in MS) for ethyl 1-bromocyclobutane-1-carboxylate are not applicable to this compound.
Given the strict requirement for scientifically accurate and specific information for each section of the proposed article, the absence of published experimental data for this compound makes it impossible to generate the requested content without resorting to speculation, which would violate the core principles of scientific accuracy. Therefore, the article on the spectroscopic and structural characterization of this compound cannot be provided at this time.
Spectroscopic and Structural Characterization Methodologies for Elucidation
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types. For ethyl 1-(bromomethyl)cyclobutane-1-carboxylate, the IR spectrum provides definitive evidence for its key structural features.
The most prominent absorption band in the IR spectrum of this compound is attributed to the carbonyl (C=O) stretching vibration of the ester functional group. This strong band typically appears in the region of 1750-1735 cm⁻¹. The exact position of this peak can be influenced by the electronic environment of the carbonyl group.
Another key functional group is the carbon-bromine (C-Br) bond. The C-Br stretching vibration is typically observed in the fingerprint region of the IR spectrum, generally between 690-515 cm⁻¹. This absorption is often of medium to strong intensity.
The presence of the ethyl ester group is further confirmed by the C-O stretching vibrations. Two distinct C-O stretches are expected: the C-O-C asymmetric stretch and the O-C-C symmetric stretch, which typically appear in the 1300-1000 cm⁻¹ region. Additionally, the spectrum will exhibit C-H stretching vibrations from the cyclobutane (B1203170) ring and the ethyl group in the 3000-2850 cm⁻¹ range.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Ester Carbonyl | C=O Stretch | 1750-1735 |
| Alkyl Bromide | C-Br Stretch | 690-515 |
| Ester C-O | C-O-C Asymmetric Stretch | ~1250 |
| Ester C-O | O-C-C Symmetric Stretch | ~1100 |
| Alkyl C-H | C-H Stretch | 3000-2850 |
X-ray Crystallography for Definitive Structure Determination
Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry
Single crystal X-ray diffraction is the most powerful method for determining the absolute structure and stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions can be determined with high precision.
As of the current literature survey, no publicly available single crystal X-ray diffraction data for this compound has been reported. The acquisition of such data would require the successful growth of a single crystal of suitable quality, which can be a challenging process. Were such data available, it would provide unequivocal confirmation of the connectivity of the atoms and the conformation of the cyclobutane ring.
Integrated Spectroscopic Data Analysis for Comprehensive Structural Elucidation
While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a comprehensive and confident structural elucidation is best achieved through the integrated analysis of data from multiple spectroscopic methods. Combining information from infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) allows for a synergistic approach to structure determination.
For this compound, the IR spectrum confirms the presence of the key ester and bromomethyl functional groups. ¹H NMR spectroscopy would provide information on the number of different proton environments, their chemical shifts, and their coupling patterns, revealing the connectivity of the protons in the ethyl group and the cyclobutane ring. ¹³C NMR spectroscopy would complement this by showing the number of unique carbon atoms and their chemical environments. Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can further support the proposed structure.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a robust computational method used to determine the lowest energy structure (geometry optimization) and the electronic properties of molecules. For ethyl 1-(bromomethyl)cyclobutane-1-carboxylate, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be the first step in any computational analysis.
This process would yield critical data:
Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule.
Electronic Properties: Information on the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
Vibrational Frequencies: Calculated infrared (IR) spectra that can be compared with experimental data to confirm the structure.
Without published studies, no specific data for these properties can be presented.
While DFT is a workhorse, other methods offer complementary perspectives.
Ab Initio Methods: These calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. They can offer higher accuracy for electronic properties than DFT, albeit at a greater computational cost. They are often used as a benchmark to validate DFT results.
Semi-Empirical Methods: Methods like AM1 or PM3 are computationally less expensive and are suitable for very large molecular systems. They use parameters derived from experimental data to simplify calculations. While faster, they are generally less accurate than DFT or ab initio methods and would typically be used for preliminary screening of conformations or reaction pathways.
Currently, there is no literature available that applies these methods to this compound.
Elucidation of Reaction Mechanisms and Pathways
A primary application of computational chemistry is to map out the energetic landscape of chemical reactions, providing insights that are difficult to obtain experimentally.
Computational modeling is instrumental in predicting the selectivity of chemical reactions. If this compound were to undergo a reaction with multiple possible outcomes, transition state theory could be used to predict the major product. By calculating the activation energies for all possible pathways, the path with the lowest energy barrier can be identified as the most kinetically favorable, thus predicting the regioselectivity and/or stereoselectivity of the reaction.
Cyclobutane (B1203170) derivatives are known to undergo ring-opening or rearrangement reactions. Computational studies are particularly useful for investigating the mechanisms of such processes. For instance, the rearrangement of a cyclobutylcarbinyl radical (which could potentially be formed from this compound) to a pentenyl radical is a well-studied class of reaction where computational methods have provided significant insight into the reaction barriers and thermodynamics. A similar computational approach could elucidate potential rearrangement pathways for the title compound, but no such studies have been published.
Conformational Analysis of the Cyclobutane Ring System
The cyclobutane ring is characterized by significant ring strain, which dictates its conformational preferences. Unlike a planar square, which would suffer from severe torsional strain due to eclipsing hydrogen atoms, the cyclobutane ring adopts a non-planar, "puckered" or "folded" conformation. nih.govmasterorganicchemistry.com This puckering relieves some of the torsional strain, although it slightly increases the angle strain as the C-C-C bond angles decrease from 90° to approximately 88°. nih.govlibretexts.org The molecule rapidly interconverts between equivalent puckered conformations through a higher-energy planar transition state.
The puckering of the cyclobutane ring is a defining characteristic of its structure. The degree of puckering is described by a dihedral angle, and the energy required to flatten the ring and invert to an equivalent puckered conformation is known as the inversion barrier. For unsubstituted cyclobutane, the inversion barrier is relatively low, approximately 1.44 kcal/mol (or about 500 cm⁻¹), allowing for rapid interconversion at room temperature. nih.govresearchgate.net
Substituents on the cyclobutane ring can have a significant impact on the puckering potential, the height of the inversion barrier, and the relative stability of different puckered conformers. In this compound, the C1 carbon is geminally disubstituted with an ethyl carboxylate group (-COOEt) and a bromomethyl group (-CH₂Br). The presence of these two bulky groups on the same carbon atom introduces several key considerations:
Steric Effects : The bulky substituents will seek to minimize steric interactions with the rest of the ring. In a puckered cyclobutane, substituents can occupy pseudo-axial or pseudo-equatorial positions. The lowest energy conformation will be the one that minimizes unfavorable 1,3-diaxial-type interactions between the substituents on C1 and the pseudo-axial hydrogens on C3. youtube.com
Inversion Barrier : The presence of bulky geminal substituents is expected to alter the energy landscape of the ring. The planar transition state for inversion may be destabilized due to increased eclipsing interactions between the substituents and adjacent ring hydrogens, potentially leading to a higher inversion barrier compared to unsubstituted cyclobutane.
Puckering Angle : The size and electronic nature of the substituents can influence the puckering angle. The system will adopt a geometry that best accommodates the steric bulk of the ethyl carboxylate and bromomethyl groups while balancing angle and torsional strain.
Table 1: Comparison of Puckering Parameters for Cyclobutane and a Substituted Derivative
| Compound | Puckering Angle (θ) | Inversion Barrier (kcal/mol) | Method |
|---|---|---|---|
| Cyclobutane | ~28-35° | ~1.44-1.48 | Experimental/Computational nih.govresearchgate.net |
Note: Data for this compound is not available and would require specific computational studies.
Computational predictions of molecular conformations are frequently validated by experimental spectroscopic techniques. The energetic differences and structural parameters of various conformers of this compound would theoretically lead to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for conformational analysis. acs.org The coupling constants between protons on the cyclobutane ring are dependent on the dihedral angles between them, which are a direct consequence of the ring's puckering. By measuring these coupling constants and comparing them with values predicted by computational models for different conformers (e.g., different puckering angles or substituent orientations), the predominant conformation in solution can be determined. Temperature-dependent NMR studies could also provide information about the energy barrier for ring inversion.
Infrared (IR) and Raman Spectroscopy : The puckering motion of the cyclobutane ring occurs at a low frequency and can be observed directly in the far-infrared or Raman spectra. researchgate.net Computational frequency calculations can predict the vibrational modes associated with each conformer. For instance, studies on cyclobutanecarboxylic acid have used IR spectroscopy to identify the presence of different conformational isomers in solution. rsc.org The calculated IR spectrum for the lowest-energy conformer of this compound could be compared with experimental data to confirm its structure.
Analysis of Ring Strain Energy and Stability of Cyclobutane Derivatives
Cyclobutane possesses a significant amount of ring strain, calculated to be around 26.3 kcal/mol. masterorganicchemistry.com This instability arises from two main factors:
Angle Strain : The deviation of the internal C-C-C bond angles (around 88°) from the ideal tetrahedral angle of 109.5°. libretexts.org
Torsional Strain : The eclipsing interactions between adjacent C-H bonds, which are only partially relieved by the puckering of the ring. masterorganicchemistry.com
The introduction of substituents can modify the total ring strain energy. Geminal substitution, as seen in this compound, can have a notable effect. Computational studies on 1,1-dimethylcyclobutane have shown that it is more than 8 kcal/mol less strained than unsubstituted cyclobutane. acs.orgresearchgate.net This phenomenon, often related to the Thorpe-Ingold effect, is attributed to the compression of the exocyclic bond angle by the geminal substituents, which in turn allows the internal ring angles to widen, thus reducing angle strain. acs.org
Table 2: Comparative Ring Strain Energies of Small Cycloalkanes
| Cycloalkane | Ring Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | ~27.6 |
| Cyclobutane | ~26.3 |
| Cyclopentane (B165970) | ~6.2 |
| Cyclohexane | ~0 |
Data sourced from multiple studies. masterorganicchemistry.comlibretexts.org
Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would provide a detailed picture of its dynamic behavior, which is not captured by static computational models that only identify energy minima. nih.govnih.gov
Such a simulation would involve:
Model Setup : Building a computational model of the molecule and placing it in a simulated environment, such as a solvent box, to mimic solution conditions.
Simulation Run : Solving Newton's equations of motion for the system, allowing the atoms to move and interact over a set period, typically from nanoseconds to microseconds.
Trajectory Analysis : Analyzing the resulting trajectory to understand the molecule's dynamic properties.
For this compound, an MD simulation could reveal:
Ring Dynamics : The frequency and pathways of the ring puckering and inversion processes, illustrating the transitions between different puckered states.
Substituent Flexibility : The rotational freedom and preferred orientations of the ethyl carboxylate and bromomethyl groups and how their motions are coupled to the puckering of the ring.
Conformational Landscape : The simulation would allow for the exploration of the potential energy surface, identifying the most populated conformational states and the time the molecule spends in each, providing a statistical view of its structural preferences.
While no specific MD studies on this compound have been published, the methodology is well-suited to explore the complex interplay between ring flexibility and substituent motion in this molecule.
Strategic Applications in Organic Synthesis As a Building Block
Role as a Key Intermediate in Complex Molecule Synthesis
The compact and rigid structure of the cyclobutane (B1203170) ring, combined with the reactive bromomethyl group, makes this compound an excellent starting point for the synthesis of complex molecules, particularly those featuring unique three-dimensional arrangements. bldpharm.comnih.gov
Spirocyclic systems, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their inherent three-dimensionality and structural novelty. bldpharm.comnih.gov The quaternary carbon of ethyl 1-(bromomethyl)cyclobutane-1-carboxylate is an ideal spirocenter. This compound can be used to construct spirocyclic scaffolds through intramolecular cyclization strategies.
For example, the ester group can be converted into a longer chain containing a nucleophile. This nucleophile can then displace the bromide via an intramolecular SN2 reaction, forming a new ring fused at the central quaternary carbon. This approach provides a direct route to spirocyclic systems where one of the rings is a cyclobutane. The synthesis of such scaffolds is crucial for exploring new areas of chemical space in drug discovery. nih.govresearchgate.net
Table 1: Potential Intramolecular Cyclization Reactions for Spirocycle Synthesis
| Initial Modification of Ester | Nucleophile | Resulting Spirocyclic System |
|---|---|---|
| Reduction to alcohol, followed by etherification with a haloalkane and conversion to an organometallic reagent | Carbanion | Spiro[3.X]alkane |
| Amidation with an amino alcohol, followed by activation of the alcohol | Alkoxide | Spiro[3.X]oxa-alkane |
The inherent ring strain of the cyclobutane moiety can also be harnessed in ring-expansion reactions to generate larger bicyclic systems, further expanding its utility as a versatile building block.
Beyond spirocycles, this compound can be employed in the synthesis of more complex polycyclic systems. The cyclobutane ring can participate in thermally or photochemically induced cycloadditions and rearrangement reactions. For instance, [2+2] cycloaddition reactions are a fundamental method for creating four-membered rings, and the functional handles on this molecule allow for its incorporation into larger structures prior to such reactions.
Furthermore, the bromomethyl group allows for the attachment of this cyclobutane unit to other cyclic precursors. Subsequent cyclization reactions, such as radical cyclizations or transition-metal-catalyzed processes, can then be used to form additional rings, leading to the assembly of intricate polycyclic frameworks.
Formation of Carbon-Carbon Bonds via Cross-Coupling Reactions
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is well-equipped for such transformations through various cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.org While traditionally used for sp2-hybridized carbons (e.g., aryl or vinyl halides), advancements in catalyst design have expanded its scope to include sp3-hybridized carbons like the primary bromide in this compound. youtube.comyoutube.com
The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the bromomethyl group, transmetalation with an organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org This reaction allows for the direct coupling of the cyclobutane scaffold to various aryl, heteroaryl, or vinyl groups, providing a straightforward entry into a diverse range of substituted cyclobutane derivatives.
Table 2: Illustrative Suzuki-Miyaura Coupling Reactions
| Organoboron Reagent | Catalyst/Base System | Potential Product Structure |
|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 / K2CO3 | Ethyl 1-(benzyl)cyclobutane-1-carboxylate |
| 2-Thienylboronic acid | PdCl2(dppf) / Cs2CO3 | Ethyl 1-((thiophen-2-yl)methyl)cyclobutane-1-carboxylate |
The bromomethyl group is a potent electrophile, making it highly suitable for SN2 alkylation reactions with a wide range of nucleophiles. researchgate.net This is one of the most direct methods for forming new carbon-carbon bonds using this building block. Carbon-based nucleophiles, such as enolates derived from ketones, esters, or malonates, can readily displace the bromide to introduce complex carbon chains onto the cyclobutane ring. mdpi.com
For example, reaction with diethyl malonate in the presence of a base like sodium ethoxide would yield a product that can be further elaborated, demonstrating the compound's role as a versatile alkylating agent. These reactions are typically high-yielding and proceed under mild conditions. researchgate.net
Precursor for Advanced Synthetic Intermediates and Scaffolds
The true strength of this compound lies in its capacity to be transformed into a multitude of other advanced synthetic intermediates. Each functional group on the molecule can be selectively manipulated.
Transformations of the Bromomethyl Group : The bromide can be displaced by a variety of heteroatom nucleophiles to install different functionalities. For instance, reaction with sodium azide (B81097) yields an azidomethyl group, which can be reduced to an aminomethyl group or used in "click" chemistry. Reaction with sodium cyanide introduces a nitrile, which can be hydrolyzed to a carboxylic acid. Conversion to a phosphonium (B103445) salt with triphenylphosphine (B44618) prepares the molecule for Wittig-type olefination reactions.
Modifications of the Ester Group : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters. Alternatively, it can be reduced using reagents like lithium aluminum hydride to afford the corresponding primary alcohol, ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. nih.gov
Ring-Opening and Expansion : The inherent strain of the cyclobutane ring can be exploited in ring-opening reactions to generate functionalized linear chains or in ring-expansion reactions to access larger, more complex cyclic systems like cyclopentanes.
This wide range of possible transformations allows chemists to use this compound as a starting point for the synthesis of complex target molecules, including carboxyl-rich alicyclic molecules and other structurally diverse compounds. diva-portal.org
Synthesis of Substituted Cyclobutanecarboxylic Acids and Derivatives
This compound is an excellent precursor for a variety of substituted cyclobutanecarboxylic acids and their derivatives. The primary bromomethyl group undergoes nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. This allows for the introduction of diverse functional groups at the exocyclic position. Subsequent hydrolysis of the ethyl ester provides the corresponding carboxylic acid. This two-step sequence enables the generation of a library of compounds from a single, common intermediate.
Key transformations include reactions with soft nucleophiles like cyanide, thiolates, and cuprates to form new carbon-carbon and carbon-sulfur bonds. The resulting products are themselves versatile intermediates for further synthetic manipulations. For instance, the nitrile product can be hydrolyzed to a carboxylic acid or reduced to an amine, significantly expanding the molecular diversity accessible from the parent compound.
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class after Hydrolysis |
| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN (Cyanomethyl) | 1-(Carboxymethyl)cyclobutane-1-carboxylic acid |
| Azide | Sodium Azide (NaN₃) | -CH₂N₃ (Azidomethyl) | 1-(Azidomethyl)cyclobutane-1-carboxylic acid |
| Thiolate | Sodium Thiophenoxide (NaSPh) | -CH₂SPh (Phenylthiomethyl) | 1-(Phenylthiomethyl)cyclobutane-1-carboxylic acid |
| Malonate | Diethyl Malonate | -CH₂CH(COOEt)₂ | Substituted Dicarboxylic Acid Derivative |
| Organocuprate | Lithium Dimethylcuprate (Me₂CuLi) | -CH₂CH₃ (Ethyl) | 1-Ethylcyclobutane-1-carboxylic acid |
Formation of Amino Acid Analogs (e.g., 1-aminocyclobutane carboxylic acid)
Constrained amino acids are crucial components in the design of biologically active peptides with enhanced stability and receptor selectivity. This compound serves as a valuable starting material for synthesizing non-proteinogenic amino acid analogs containing the cyclobutane scaffold.
The most direct amino acid analog synthesized from this building block is 1-(aminomethyl)cyclobutane-1-carboxylic acid . This is typically achieved through a sequence involving displacement of the bromide with a nitrogen nucleophile, followed by reduction and hydrolysis. Common methods include the Gabriel synthesis (using potassium phthalimide) or the azide reduction pathway.
Azide Synthesis: Reaction with sodium azide yields ethyl 1-(azidomethyl)cyclobutane-1-carboxylate. The azide is then reduced to a primary amine (e.g., using H₂/Pd or LiAlH₄), and subsequent ester hydrolysis affords the target amino acid.
Gabriel Synthesis: Displacement with potassium phthalimide (B116566) followed by hydrazinolysis or acidic hydrolysis unmasks the primary amine after the ester hydrolysis step.
While the isomeric 1-aminocyclobutane-1-carboxylic acid is a well-known constrained amino acid, its synthesis from this compound is not direct. The preparation of this specific analog typically starts from precursors where a functional group is already present at the C1 position of the ring, such as in ethyl 1-bromocyclobutanecarboxylate. sigmaaldrich.com
Building Blocks for Peptidomimetics and Foldamers
Peptidomimetics are compounds designed to mimic natural peptides, often with improved properties such as resistance to enzymatic degradation and enhanced bioavailability. nih.gov Foldamers are synthetic oligomers that adopt stable, well-defined secondary structures. The rigid 1,1-disubstituted cyclobutane core, when incorporated into a peptide backbone, acts as a potent conformational constraint.
Applications in Chiral Synthesis and Asymmetric Transformations
The synthesis of single-enantiomer pharmaceuticals is a primary objective in drug development. Chiral cyclobutane derivatives are found in numerous natural products and bioactive compounds, making their enantioselective synthesis a topic of significant research interest. chemistryviews.org
Utilization as a Chiral Auxiliary or Precursor for Chiral Ligands
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. While there is limited literature describing this compound itself as a removable chiral auxiliary, its structure is highly suitable for use as a chiral precursor or building block .
If prepared in an enantiopure form (for example, through enzymatic resolution of the corresponding carboxylic acid or via an asymmetric synthesis), it provides a chiral scaffold where the stereocenter at the C1 position is preserved. This enantiopure building block can then be elaborated into more complex chiral molecules, including chiral ligands for asymmetric catalysis. For instance, the aminomethyl derivative could be further functionalized to create novel bidentate ligands for transition metals.
Design and Synthesis of Analogs with Tailored Reactivity Profiles
The chemical reactivity of this compound can be precisely tuned by modifying its functional groups. This allows for the design of second-generation building blocks with reactivity profiles tailored for specific synthetic challenges. Key modifications include altering the leaving group (the halide) and changing the nature of the ester.
Halogen Modification: The reactivity of the C-X bond in nucleophilic substitutions follows the order I > Br > Cl. Replacing the bromine with iodine would create a more reactive alkylating agent, suitable for use with weaker nucleophiles or for reactions that require lower temperatures. Conversely, substituting bromine with chlorine would yield a less reactive, more stable analog, which could be advantageous in multi-step syntheses where the halomethyl group needs to be preserved through various reaction conditions.
Ester Modification: The ethyl ester can be readily swapped for other alkyl or aryl groups to modulate its hydrolytic stability or to introduce orthogonal protection strategies. A tert-butyl ester, for example, is stable to basic hydrolysis but can be selectively cleaved under acidic conditions. This allows for the manipulation of other base-labile functional groups in the molecule without affecting the ester. A benzyl (B1604629) ester offers the advantage of being removable via hydrogenolysis, a mild and neutral deprotection method.
| Analog Structure | Modification | Change in Reactivity Profile | Potential Application |
| Ethyl 1-(iodomethyl )cyclobutane-1-carboxylate | Br → I | Increased reactivity as an alkylating agent | Reactions with poorly nucleophilic substrates. |
| Ethyl 1-(chloromethyl )cyclobutane-1-carboxylate | Br → Cl | Decreased reactivity, increased stability | Use as a stable intermediate in multi-step synthesis. |
| tert-Butyl 1-(bromomethyl)cyclobutane-1-carboxylate | Ethyl → tert-Butyl | Ester is cleavable under acidic conditions, stable to base | Orthogonal protection strategy in complex synthesis. |
| Benzyl 1-(bromomethyl)cyclobutane-1-carboxylate | Ethyl → Benzyl | Ester is cleavable by hydrogenolysis | Deprotection under neutral conditions for sensitive substrates. |
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes for the Compound
Current synthetic approaches to ethyl 1-(bromomethyl)cyclobutane-1-carboxylate often rely on traditional methods that may involve hazardous reagents and generate significant waste. A documented synthesis involves the radical bromination of ethyl cyclobutanecarboxylate (B8599542) using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). chemicalbook.com While effective, the development of more sustainable alternatives is a key area for future investigation.
Future research in this area could explore:
Photocatalytic Bromination: Utilizing visible light photocatalysis for the bromination step could offer a milder and more environmentally friendly alternative to traditional radical initiators. organic-chemistry.org
Flow Chemistry Approaches: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters, leading to higher yields and purity.
Bio-inspired Synthesis: Investigating enzymatic pathways for the synthesis of functionalized cyclobutanes could lead to highly selective and sustainable production methods. The increasing interest in microbe-based production of carboxylic acids and their derivatives could pave the way for biosynthetic routes to cyclobutane (B1203170) precursors. mdpi.com
A comparison of potential synthetic strategies is outlined in the table below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Current Radical Bromination | Established methodology | Use of potentially hazardous reagents, waste generation |
| Photocatalytic Bromination | Milder reaction conditions, sustainable | Catalyst cost and stability, scalability |
| Flow Chemistry | Enhanced safety and control, scalability | Initial setup costs, optimization of flow parameters |
| Enzymatic Synthesis | High selectivity, environmentally benign | Enzyme discovery and engineering, substrate scope |
Exploration of New Catalytic Transformations for Enhanced Reactivity
The reactivity of this compound is largely centered around the electrophilic carbon of the bromomethyl group and the potential for ring manipulation. Future research will undoubtedly focus on expanding the repertoire of catalytic transformations to enhance its synthetic utility.
Key areas for exploration include:
Cross-Coupling Reactions: Developing catalytic systems (e.g., palladium, nickel, or copper-based) for the cross-coupling of the bromomethyl group with a wide range of nucleophiles, including organometallics, amines, and phenols, would significantly broaden its applicability.
C-H Functionalization: Catalyst-controlled C-H functionalization of the cyclobutane ring would allow for the direct introduction of new functional groups, providing access to a diverse array of substituted cyclobutanes. nih.govresearchgate.netacs.org Recent advancements in palladium-catalyzed enantioselective C(sp³)–H arylation of cyclobutanes highlight the potential of this approach. chemrxiv.org
Ring-Opening and Ring-Expansion Reactions: The inherent strain of the cyclobutane ring can be exploited in catalytic ring-opening and ring-expansion reactions to generate larger, more complex carbocyclic and heterocyclic systems.
The following table summarizes potential catalytic transformations:
| Transformation | Catalyst System | Potential Products |
| Cross-Coupling | Palladium, Nickel, Copper | Arylated, alkylated, aminated cyclobutane derivatives |
| C-H Functionalization | Rhodium, Palladium | Di- and tri-substituted cyclobutane derivatives |
| Ring-Opening/Expansion | Lewis acids, Transition metals | Functionalized cyclopentanes, cyclohexanes, heterocycles |
Advanced Mechanistic Investigations and Refined Computational Modeling
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and catalysts. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.
Areas of focus will include:
Computational Studies of Reaction Pathways: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict transition state geometries, and calculate activation energies for various transformations. arxiv.orgbeilstein-journals.org Such studies can provide valuable insights into the factors controlling reactivity and selectivity. For instance, computational studies on the ring opening of cyclobutane have highlighted the role of biradical intermediates. arxiv.org
Kinetic and Spectroscopic Studies: Detailed kinetic analysis and in-situ spectroscopic monitoring of reactions can provide experimental evidence to support or refute proposed mechanisms.
Stereochemical Investigations: Understanding the stereochemical outcomes of reactions involving this chiral center is essential for its application in asymmetric synthesis.
| Investigation Technique | Information Gained |
| Computational Modeling (DFT) | Reaction pathways, transition state structures, activation energies |
| Kinetic Analysis | Rate laws, reaction orders, activation parameters |
| In-situ Spectroscopy | Identification of reaction intermediates |
| Stereochemical Analysis | Understanding and controlling stereoselectivity |
Expansion of Synthetic Applications in Emerging Fields of Chemical Sciences
The unique structural features of this compound make it a promising building block for applications in various emerging fields of chemical sciences.
Potential applications include:
Medicinal Chemistry: The cyclobutane motif is increasingly recognized as a valuable scaffold in drug discovery, offering a rigid framework that can improve metabolic stability and binding affinity. nih.gov This compound could serve as a precursor for the synthesis of novel bioactive molecules. For example, it has been used in the synthesis of 1-aminocyclobutane carboxylic acid, a non-proteinogenic amino acid.
Materials Science: The incorporation of strained cyclobutane rings into polymers can lead to materials with unique mechanical and optical properties. Photosensitized [2+2] cycloadditions are a powerful tool for creating complex cyclobutane-containing materials. nih.govacs.org The bromomethyl group could be used for post-polymerization modification.
Chemical Biology: Functionalized cyclobutanes can be used as probes to study biological processes. The development of cyclobutane-based peptidomimetics is an active area of research. chemistryviews.org
The following table highlights potential applications in different fields:
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Synthesis of novel drug candidates | Rigid scaffold can enhance pharmacological properties |
| Materials Science | Development of novel polymers | Strained ring can impart unique material properties |
| Chemical Biology | Design of molecular probes and peptidomimetics | Unique and stable structural motif |
Q & A
Q. Basic
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclobutane ring integrity .
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
- HPLC with UV detection (≥95% purity threshold) to quantify impurities .
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .
How does the bromomethyl substituent influence the reactivity of the cyclobutane ring in nucleophilic substitution reactions compared to other halogenated analogs?
Advanced
The bromomethyl group enhances electrophilicity at the cyclobutane C1 position, facilitating nucleophilic substitution (Sₙ2). Key comparisons:
- Reactivity trend : Iodo > Bromo > Chloro analogs (iodine’s higher leaving-group ability increases reaction rates) .
- Steric effects : Bromine’s bulkiness may reduce accessibility compared to smaller halogens, necessitating polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Data contradiction : While bromine typically accelerates substitution, steric hindrance in cyclobutane systems can offset this advantage, requiring temperature modulation .
What strategies can mitigate steric hindrance during functionalization reactions involving this compound?
Q. Advanced
- Solvent choice : Use low-viscosity solvents (e.g., acetonitrile) to improve reagent diffusion .
- Temperature control : Elevated temperatures (50–70°C) reduce steric barriers by increasing molecular mobility .
- Catalysis : Employ Pd(0) or Cu(I) catalysts to enable cross-coupling reactions with aryl/alkenyl partners, bypassing direct nucleophilic attack .
- Protecting groups : Temporarily mask reactive sites (e.g., tert-butoxycarbonyl [Boc]) to direct regioselectivity .
How should researchers handle and store this compound to ensure stability and prevent decomposition?
Q. Intermediate
- Storage : Seal in moisture-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidative degradation .
- Handling : Use anhydrous gloves and fume hoods to avoid skin contact/inhalation. Monitor for HBr off-gassing during reactions .
- Deactivation : Quench excess brominating agents with aqueous Na₂S₂O₃ before disposal .
What computational methods are suitable for predicting the regioselectivity of this compound in cycloaddition reactions?
Q. Advanced
- DFT calculations (e.g., B3LYP/6-31G*) to model transition states and identify favorable reaction pathways .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
- In silico reactivity descriptors : Fukui indices or electrostatic potential maps to highlight electrophilic centers .
What are the critical parameters to monitor during the bromomethylation of cyclobutane derivatives to avoid side reactions?
Q. Basic
- Reagent purity : Ensure NBS/PBr₃ is freshly sublimed to avoid moisture-induced side reactions .
- pH control : Maintain mildly acidic conditions (pH 4–6) to prevent ester hydrolysis .
- Reaction time : Limit to 6–12 hours to minimize ring-opening side products (e.g., allylic bromides) .
How can isotopic labeling studies elucidate the metabolic pathways of this compound in biological systems?
Q. Advanced
- ¹⁴C/³H labeling : Track metabolite distribution in vitro/in vivo using scintillation counting or autoradiography .
- Stable isotopes (²H, ¹³C) : Employ LC-MS/MS to identify phase I/II metabolites (e.g., glutathione conjugates) .
- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to pinpoint rate-determining steps in enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
